REACTION_SMILES
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[CH:24]([OH:25])([CH3:26])[CH3:27].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][cH:8][cH:9][c:10]([F:12])[c:11]12.[ClH:23].[NH2:13][c:14]1[cH:15][c:16]2[cH:17][n:18][nH:19][c:20]2[cH:21][cH:22]1>>[c:2]1([NH:13][c:14]2[cH:15][c:16]3[cH:17][n:18][nH:19][c:20]3[cH:21][cH:22]2)[n:3][cH:4][n:5][c:6]2[cH:7][cH:8][cH:9][c:10]([F:12])[c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc2ncnc(Cl)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2[nH]ncc2c1
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Name
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Type
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product
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Smiles
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Fc1cccc2ncnc(Nc3ccc4[nH]ncc4c3)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |